molecular formula C12H8F2O B6370045 2-(2,6-Difluorophenyl)phenol CAS No. 852111-97-8

2-(2,6-Difluorophenyl)phenol

Cat. No.: B6370045
CAS No.: 852111-97-8
M. Wt: 206.19 g/mol
InChI Key: WPVROQIDZYRVMV-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)phenol is a fluorinated aromatic compound characterized by a phenol ring substituted with a 2,6-difluorophenyl group. Derivatives of this compound, such as the Schiff base ligand 2-[[(2,6-difluorophenyl)imino]methyl]phenol (CAS: 26672-04-8), exhibit notable thermal stability, with a melting point of 349.55 K and an enthalpy of fusion (ΔHfus) of 22.797 kJ/mol . This structure is frequently utilized in coordination chemistry, where its electron-withdrawing fluorine substituents enhance ligand-metal binding and stability . Another derivative, 4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol (CAS: 167856-20-4), demonstrates its versatility in forming heterocyclic frameworks, with a molecular weight of 275.255 and the formula C15H11F2NO2 .

Properties

IUPAC Name

2-(2,6-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVROQIDZYRVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683467
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852111-97-8
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)phenol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

Medicinal Chemistry

  • Bioisosteric Applications : 2-(2,6-Difluorophenyl)phenol has been investigated as a bioisostere of carboxylic acids. Its derivatives have shown potential in enhancing the pharmacological profiles of certain drugs by improving their lipophilicity and metabolic stability .
  • Antimicrobial Activity : Research indicates that compounds derived from this compound exhibit significant antibacterial activity against various strains of bacteria, including Echerichia coli and Staphylococcus aureus .

Materials Science

  • Polymer Synthesis : The compound undergoes oxidative polymerization to produce poly(2,6-difluoro-1,4-phenylene oxide), a material with applications in electronics and as an insulating polymer. This polymer exhibits excellent thermal stability and electrical conductivity .
  • Coatings and Adhesives : Due to its chemical stability and resistance to solvents, derivatives of this compound are explored for use in protective coatings and adhesives that require durability under harsh conditions .

Environmental Applications

  • Pesticide Development : The difluorinated phenolic structure is utilized in the synthesis of new pesticide formulations. These compounds often demonstrate improved efficacy and reduced environmental impact compared to traditional pesticides .
  • Analytical Chemistry : this compound is used as a reagent in analytical methods for detecting heavy metals and other pollutants in environmental samples. Its ability to form stable complexes with metal ions enhances detection sensitivity .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPubMed Study on Bioisosteres Demonstrated improved pharmacokinetic properties of drug candidates using difluorinated phenols.
Polymer ScienceResearch on Poly(2,6-difluoro-1,4-phenylene oxide) Showed high thermal stability and potential for electronic applications.
Environmental ChemistryStudy on Pesticide Efficacy New formulations exhibited lower toxicity and higher effectiveness against pests.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Fluorinated Phenol Derivatives

Fluorinated phenol derivatives share structural similarities but differ in substituent placement and functional groups, leading to distinct physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight Melting Point (K) Key Applications Evidence ID
2-[[(2,6-Difluorophenyl)imino]methyl]phenol C13H9F2NO 245.22 349.55 Organometallic ligands
(2,6-Difluorophenyl)(fluoro)acetic acid C8H5F3O2 190.12 N/A Intermediate in organic synthesis
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide C10H10F2INO 325.1 N/A Pharmaceutical intermediates

Key Observations :

  • Electron-Withdrawing Effects: Fluorine atoms on the phenyl ring increase electronegativity, improving thermal stability and reactivity in coordination chemistry compared to non-fluorinated analogs .
  • Functional Group Impact : Substitution with acetamide (e.g., ) or acetic acid () groups alters solubility and biological activity. For instance, the iodoethyl group in 2-(2,6-difluorophenyl)-N-(2-iodoethyl)acetamide may enhance halogen bonding in drug design .

Comparison with Methoxy-Substituted Phenols

Methoxy-substituted phenols, such as Guaiacol (2-methoxyphenol) and Syringol (2,6-dimethoxyphenol), are natural products with contrasting substituent effects.

Compound Name Molecular Formula Key Substituents Biological Activity Evidence ID
Guaiacol C7H8O2 -OCH3 Antitussive, expectorant
Syringol C8H10O3 -OCH3 (2,6) Antioxidant, flavoring agent
2-(2,6-Difluorophenyl)phenol derivatives Variable -F (2,6) Organometallic ligands, drug intermediates

Key Differences :

  • Substituent Polarity : Fluorine’s high electronegativity increases polarity and acidity compared to methoxy groups, affecting solubility and interaction with biological targets.
  • Applications: Methoxy phenols are prevalent in natural products and traditional medicine (e.g., bamboo vinegar in ), while fluorinated derivatives are tailored for synthetic chemistry and drug development .

Heterocyclic Derivatives

Incorporation of this compound into heterocycles expands its utility. For example, 4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol () forms an oxazole ring, enhancing rigidity and binding affinity. This contrasts with triazine derivatives like 6-(chloromethyl)-N2-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-1,3,5-triazine-2,4-diamine (), which exhibit modular reactivity for allosteric modulator synthesis .

Biological Activity

2-(2,6-Difluorophenyl)phenol, also known by its CAS number 852111-97-8, is an organic compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring. Its molecular formula is C12H8F2OC_{12}H_{8}F_{2}O, with a molecular weight of approximately 206.19 g/mol . The unique positioning of the fluorine atoms is believed to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine substituents enhance the compound's lipophilicity and reactivity, potentially allowing it to modulate biochemical pathways effectively.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It is hypothesized that this compound can bind to receptors, influencing cellular signaling processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : In vitro tests showed that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial effect is likely due to disruption of bacterial cell membrane integrity or interference with metabolic functions .

Anticancer Potential

Research has also explored the anticancer properties of this compound:

  • Cell Line Studies : In studies involving human cancer cell lines, the compound demonstrated cytotoxic effects, leading to increased apoptosis (programmed cell death).
  • Target Pathways : It appears to affect pathways related to cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound's unique structure contributes to its enhanced activity compared to other phenolic derivatives .

Study 2: Anticancer Activity

Another research article highlighted the anticancer potential of this compound against breast cancer cells. The compound was shown to induce apoptosis through activation of caspase pathways. The study suggested that further development could lead to new therapeutic strategies for treating resistant cancer types .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC12H8F2OYesYes
2,4-DifluorophenolC12H10F2OModerateNo
3-(3,4-Difluorophenyl)phenolC12H9F3OLowYes

The table above summarizes key biological activities of this compound compared to other difluorophenol derivatives. Notably, while some compounds exhibit moderate antimicrobial activity, none match the dual efficacy observed in this compound.

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